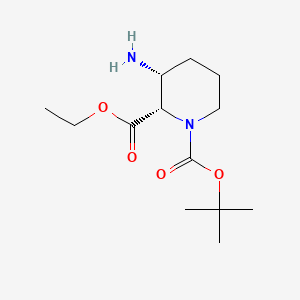
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a common motif in many biologically active molecules, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the necessary amino and carboxylate groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to an amine oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring but may have different substituents or functional groups.
Amino acid derivatives: Similar compounds may include amino acids with modifications to the side chain or backbone.
Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which contribute to its unique chemical and biological properties.
List of Similar Compounds
Piperidine derivatives
Amino acid derivatives
Other dicarboxylate compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
SHSKHHYVYXBEKG-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


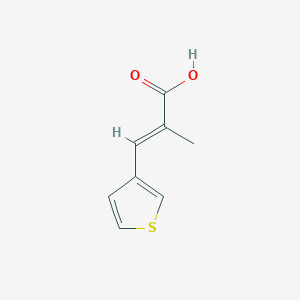
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
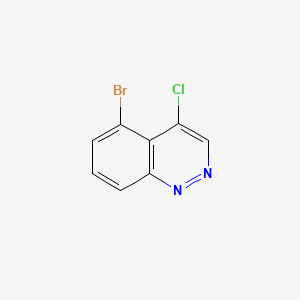
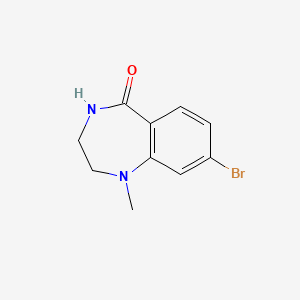
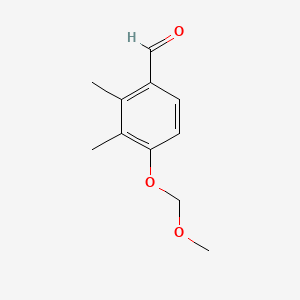
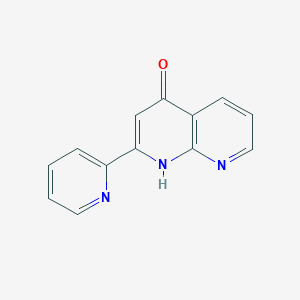
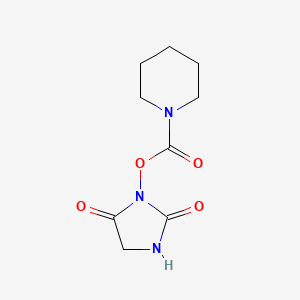
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
